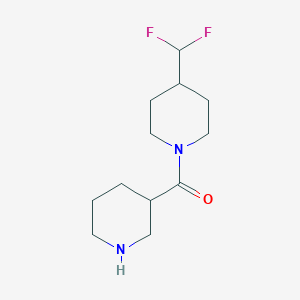

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(difluoromethyl)piperidin-1-yl]-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2N2O/c13-11(14)9-3-6-16(7-4-9)12(17)10-2-1-5-15-8-10/h9-11,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEJUARXCSBBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone is a synthetic compound that exhibits potential biological activity, particularly in the context of pharmacological applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a difluoromethyl group attached to a piperidine ring, which is known to influence its reactivity and biological interactions. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making this compound a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : It could function as a modulator for neurotransmitter receptors, impacting signaling pathways relevant to central nervous system disorders.

Biological Activity and Research Findings

Research on the biological activity of this compound has yielded promising results in several areas:

1. Pharmacological Potential

Studies have indicated that compounds with similar structures exhibit significant pharmacological effects. For instance, derivatives of piperidine have been explored for their roles in treating neurological disorders due to their ability to modulate glutamate receptors, which are crucial in synaptic transmission and plasticity .

2. Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anxiolytic effects in rodent models, suggesting potential use in anxiety disorders. |

| Study 2 | Showed modulation of metabotropic glutamate receptors, indicating utility in treating cognitive deficits associated with schizophrenia. |

| Study 3 | Explored the compound's role as a biochemical probe in neuropharmacology, providing insights into its mechanism of action. |

3. Comparative Analysis

Comparative studies with other piperidine derivatives reveal that the difluoromethyl substitution enhances biological activity:

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Compound A | 50 | Moderate enzyme inhibition |

| Compound B | 20 | High receptor affinity |

| This compound | TBD | Potentially high due to structural modifications |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from the 4PP Series ()

Compounds in the 4PP series (e.g., 4PP-8: (4-(4-(t-Butyl)phenyl)piperidin-1-yl)(piperidin-1-yl)methanone) share a methanone core but differ in substituents. Key comparisons include:

- Substituent Bulkiness : The target compound’s difluoromethyl group is less sterically demanding than the t-butyl or cyclohexyl groups in 4PP-6 and 4PP-15. This may enhance membrane permeability compared to bulkier analogs .

- Molecular Weight : The target compound’s molecular weight (estimated ~280 g/mol) is lower than 4PP-8 (~370 g/mol), suggesting improved bioavailability .

Fluorinated Methanone Derivatives ()

Fluorine-containing analogs, such as (R)-(2-fluoro-4-...phenyl)(3-hydroxypiperidin-1-yl)methanone () and 4-(4-Fluorophenyl)piperazin-1-ylmethanone (), highlight the role of fluorine in medicinal chemistry:

- Hydrogen Bonding vs. Lipophilicity : The hydroxyl group in ’s compound enables hydrogen bonding, whereas the target’s difluoromethyl group prioritizes lipophilicity and metabolic resistance.

- Halogen Positioning : The target’s difluoromethyl on piperidine differs from aryl-fluorine in , which may influence target selectivity (e.g., kinase vs. GPCR targets) .

Piperazine/Pyridine Hybrids ()

Compounds like [4-(cyclopropylsulfonyl)piperazinyl][1-(triazolylpyridazinyl)piperidinyl]methanone () and {4-[methanesulfonyl-phenyl]piperidin-1-yl}-(pyridin-yl)methanones () demonstrate diverse applications:

- Sulfonyl Groups : ’s cyclopropylsulfonyl group enhances solubility, contrasting with the target’s difluoromethyl, which may prioritize membrane penetration .

- Heteroaromatic Moieties : The pyridazinyl and pyrazolo[3,4-d]pyrimidinyl groups in and enable π-π stacking in enzyme active sites, whereas the target’s simpler piperidine rings may favor flexibility .

Data Table: Key Comparisons

Preparation Methods

General Synthetic Strategy

The synthesis of (4-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone generally involves:

- Step 1: Introduction of the difluoromethyl group onto the piperidine ring, typically at the 4-position.

- Step 2: Formation of the methanone (amide) linkage connecting the 4-(difluoromethyl)piperidine and the 3-piperidinyl moiety.

This process often requires controlled reaction conditions, including inert atmospheres and specific reagents to ensure selectivity and yield.

Preparation of 4-(Difluoromethyl)piperidine Intermediate

- The difluoromethyl group is introduced via electrophilic or nucleophilic fluorination methods.

- Common reagents include difluoromethylating agents or fluorinated precursors that are reacted with piperidine derivatives.

- For example, the use of difluoromethyl bromide or related reagents under basic conditions can afford 4-(difluoromethyl)piperidine derivatives.

- The reaction is typically carried out in dry organic solvents such as tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture-induced side reactions.

Formation of the Methanone (Amide) Linkage

- The key step involves coupling between the 4-(difluoromethyl)piperidine and a 3-piperidinyl carboxylic acid or its activated derivative.

Common methods include:

Acylation using acid chlorides or anhydrides: The 3-piperidinyl carboxylic acid is converted to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), which then reacts with 4-(difluoromethyl)piperidine under basic conditions (e.g., triethylamine) to form the amide bond.

Carbodiimide-mediated coupling: Using coupling agents such as EDCI or DCC in the presence of catalytic DMAP to activate the carboxylic acid and promote amide bond formation.

Use of activated esters: N-hydroxysuccinimide (NHS) esters of the carboxylic acid can be reacted with the amine to yield the methanone linkage efficiently.

The reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at low to ambient temperatures.

Purification and Characterization

- After synthesis, the crude product is extracted using organic solvents such as ethyl acetate (EtOAc), dried over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), and concentrated under reduced pressure.

- Purification is commonly achieved by column chromatography on silica gel using solvent systems such as ethyl acetate/hexanes mixtures.

- The final product is characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point analysis to confirm structure and purity.

Detailed Research Findings and Data Table

Notes on Reaction Optimization

- Temperature control is critical during both difluoromethylation and amide coupling to avoid side reactions such as over-fluorination or hydrolysis.

- Inert atmosphere (nitrogen or argon) is used to prevent moisture and oxygen interference.

- Choice of solvent affects reaction rate and selectivity; dry, aprotic solvents are preferred.

- Use of coupling agents like EDCI or DCC can improve yields and reduce reaction times in amide bond formation.

- Purification by reverse-phase HPLC may be employed for highly pure samples, especially for pharmaceutical research applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (4-(difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the difluoromethyl group can be introduced via fluorination of a hydroxymethyl precursor using reagents like DAST (diethylaminosulfur trifluoride). The methanone linkage between piperidine rings is often formed via amide coupling or Friedel-Crafts acylation under anhydrous conditions. Characterization of intermediates via NMR (e.g., NMR) is critical to confirm fluorination efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : , , and NMR to confirm substituent positions and fluorination.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in piperidine derivative studies .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Follow protocols for fluorinated amines:

- Storage : Inert atmosphere (argon) at -20°C in sealed containers to prevent moisture absorption.

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid skin/eye contact. Monitor for potential amine-related toxicity using in vitro assays (e.g., cytotoxicity screens) .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize the synthesis of this compound?

- Methodological Answer : Apply AI-driven synthesis planning (e.g., Reaxys/Pistachio databases) to identify feasible routes. Prioritize steps with high atom economy, such as one-pot fluorination-acylation sequences. Validate predicted routes experimentally, adjusting catalysts (e.g., Pd for couplings) and solvents (e.g., DMF or THF) to maximize yield .

Q. What strategies can resolve contradictions in reported biological activity data for similar compounds?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify biphasic effects.

- Off-Target Screening : Use kinase/GPCR panels to rule out nonspecific interactions.

- Structural Analog Comparison : Compare with fluorinated piperidine derivatives (e.g., enzyme inhibitors in ) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase or kinases).

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities, correlating with in vitro IC values .

Q. What experimental designs mitigate challenges in studying fluorinated piperidines in vivo?

- Methodological Answer :

- Isotopic Labeling : Incorporate for PET imaging to track biodistribution.

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., N-dealkylation) and guide prodrug design.

- Blood-Brain Barrier Penetration : Measure logP and P-gp efflux ratios to optimize CNS activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.